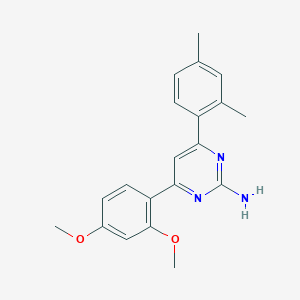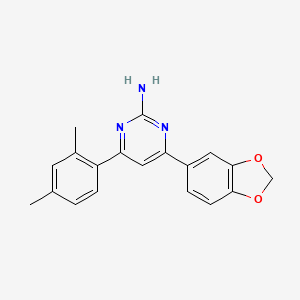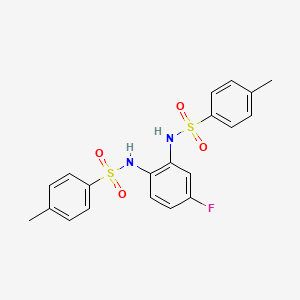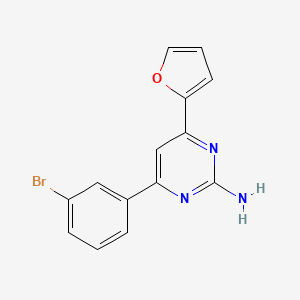
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is a synthetic compound that has been studied for a variety of scientific and medical applications. It is a heterocyclic aromatic compound with a molecular weight of 243.3 g/mol. This compound has been studied for its potential use in medicinal chemistry, cancer research, and other scientific applications.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has been studied for its potential use in medicinal chemistry, cancer research, and other scientific applications. It has been studied for its potential to inhibit the growth of cancer cells, as well as its potential to act as an antioxidant. Additionally, this compound has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act in a variety of ways. It has been shown to inhibit the growth of cancer cells, as well as to act as an antioxidant. Additionally, this compound has been shown to act as an anti-inflammatory agent, as well as to act as an antimicrobial agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine are not yet fully understood. However, it has been shown to have a variety of effects, including the inhibition of cancer cell growth, acting as an antioxidant, and acting as an anti-inflammatory agent. Additionally, this compound has been shown to act as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost and its relatively easy availability. Additionally, this compound has been shown to have a variety of effects that make it useful in a variety of scientific applications. However, there are some limitations to using this compound in laboratory experiments. For example, the compound has a relatively short shelf-life, and it is not stable in the presence of light or heat. Additionally, the compound is not soluble in water, so it must be dissolved in an organic solvent before use.
Zukünftige Richtungen
There are a variety of potential future directions for the study of 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine. These include further exploration of its potential use in medicinal chemistry, cancer research, and other scientific applications. Additionally, further research could be done to explore the compound’s potential to act as an antioxidant and an anti-inflammatory agent. Additionally, further research could be done to explore the compound’s potential to act as an antimicrobial agent. Finally, further research could be done to explore the compound’s potential to act as a drug delivery system.
Synthesemethoden
The synthesis of 4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is achieved through the reaction of 2,4-dimethoxyphenyl isocyanide and 2,4-dimethylphenyl isocyanide. The reaction is catalyzed by an acid and yields the desired compound. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction time is typically between one and two hours.
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-5-7-15(13(2)9-12)17-11-18(23-20(21)22-17)16-8-6-14(24-3)10-19(16)25-4/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBERXNDMCHJQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














